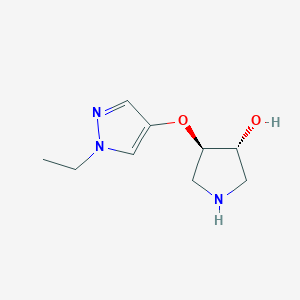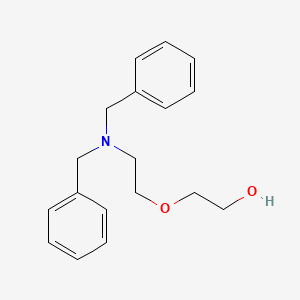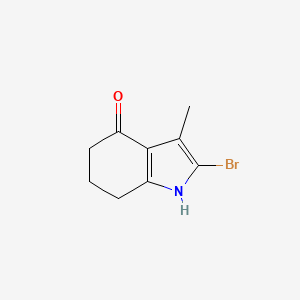
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as EPYO and is a pyrrolidine derivative. EPYO has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Scientific Research Applications
1. Role in Ethylene Glycol and Methanol Poisoning Treatment
4-Methylpyrazole is a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of ethylene glycol and methanol to toxic byproducts. It has been used in cases of ethylene glycol or methanol intoxication, demonstrating its potential to decrease the metabolic consequences of poisoning. This application suggests that pyrazole derivatives, by inhibiting ADH, could be valuable in clinical toxicology for managing certain types of poisoning, offering an alternative to traditional treatments like ethanol therapy (Baud et al., 1986).
2. Antidote Efficiency in Poisoning Cases
The effectiveness of 4-Methylpyrazole as an antidote has been documented in both adult and pediatric cases of ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites and to correct metabolic acidosis without the need for hemodialysis underscores its potential in toxicology. This indicates that pyrazole derivatives can play a significant role in enhancing the treatment options for poisoning, underscoring the importance of their pharmacokinetic properties in therapeutic applications (Harry et al., 1998).
3. Pharmacokinetics and Safety Profile
The pharmacokinetics and safety profile of 4-Methylpyrazole have been studied in healthy human subjects, providing valuable information on its metabolism and potential side effects. Such studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion (ADME) of pyrazole derivatives. These insights can inform their broader applications in medical research and clinical practice, highlighting the importance of thorough pharmacokinetic evaluations for ensuring the safety and efficacy of new treatments (Jacobsen et al., 1988).
Propriétés
IUPAC Name |
(3R,4R)-4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROWMWCGFWYIY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CNCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)




![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)



